molecular formula C6H5Br2NO B15328272 2,6-Dibromo-1-methylpyridin-4(1H)-one

2,6-Dibromo-1-methylpyridin-4(1H)-one

Cat. No.: B15328272
M. Wt: 266.92 g/mol
InChI Key: JFNJIYQLXAQHCT-UHFFFAOYSA-N
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Description

2,6-Dibromo-1-methylpyridin-4(1H)-one is a brominated derivative of pyridinone. Pyridinones are a class of organic compounds characterized by a pyridine ring with a ketone group. The presence of bromine atoms in the 2 and 6 positions can significantly alter the chemical properties and reactivity of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-1-methylpyridin-4(1H)-one typically involves the bromination of 1-methylpyridin-4(1H)-one. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale bromination reactions, with careful control of temperature, reaction time, and the use of appropriate solvents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-1-methylpyridin-4(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms.

    Oxidation Reactions: The methyl group can be oxidized to form different functional groups.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an appropriate solvent.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of various substituted pyridinones.

    Reduction: Formation of 1-methylpyridin-4(1H)-one.

    Oxidation: Formation of carboxylic acids or aldehydes.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-1-methylpyridin-4(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atoms can also participate in halogen bonding, influencing molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloro-1-methylpyridin-4(1H)-one: Similar structure but with chlorine atoms instead of bromine.

    2,6-Difluoro-1-methylpyridin-4(1H)-one: Similar structure but with fluorine atoms instead of bromine.

Uniqueness

2,6-Dibromo-1-methylpyridin-4(1H)-one is unique due to the presence of bromine atoms, which can significantly influence its reactivity and interactions compared to its chloro and fluoro analogs.

Properties

Molecular Formula

C6H5Br2NO

Molecular Weight

266.92 g/mol

IUPAC Name

2,6-dibromo-1-methylpyridin-4-one

InChI

InChI=1S/C6H5Br2NO/c1-9-5(7)2-4(10)3-6(9)8/h2-3H,1H3

InChI Key

JFNJIYQLXAQHCT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=O)C=C1Br)Br

Origin of Product

United States

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